molecular formula C20H25N3O B14893402 ((3aR,6R,6aS)-2,5-Dibenzylhexahydro-2H-pyrrolo[3,4-d]isoxazol-6-yl)methanamine

((3aR,6R,6aS)-2,5-Dibenzylhexahydro-2H-pyrrolo[3,4-d]isoxazol-6-yl)methanamine

Cat. No.: B14893402
M. Wt: 323.4 g/mol
InChI Key: HRKBYZJGIOONAC-AQNXPRMDSA-N
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Description

((3aR,6R,6aS)-2,5-Dibenzylhexahydro-2H-pyrrolo[3,4-d]isoxazol-6-yl)methanamine: is a complex organic compound featuring a unique hexahydro-pyrrolo[3,4-d]isoxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3aR,6R,6aS)-2,5-Dibenzylhexahydro-2H-pyrrolo[3,4-d]isoxazol-6-yl)methanamine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hexahydro-pyrrolo[3,4-d]isoxazole ring system, followed by the introduction of benzyl groups and the methanamine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: ((3aR,6R,6aS)-2,5-Dibenzylhexahydro-2H-pyrrolo[3,4-d]isoxazol-6-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry: In organic synthesis, ((3aR,6R,6aS)-2,5-Dibenzylhexahydro-2H-pyrrolo[3,4-d]isoxazol-6-yl)methanamine serves as a valuable intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its structural features may enable interactions with specific biological targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable building block for various industrial applications.

Mechanism of Action

The mechanism of action of ((3aR,6R,6aS)-2,5-Dibenzylhexahydro-2H-pyrrolo[3,4-d]isoxazol-6-yl)methanamine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

  • (3aR,6aR)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazol-3-yl]methanamine hydrochloride
  • 2-((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy)ethanol

Uniqueness: ((3aR,6R,6aS)-2,5-Dibenzylhexahydro-2H-pyrrolo[3,4-d]isoxazol-6-yl)methanamine stands out due to its specific hexahydro-pyrrolo[3,4-d]isoxazole core and the presence of benzyl groups. These structural features confer unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

IUPAC Name

[(3aR,6R,6aS)-2,5-dibenzyl-3a,4,6,6a-tetrahydro-3H-pyrrolo[3,4-d][1,2]oxazol-6-yl]methanamine

InChI

InChI=1S/C20H25N3O/c21-11-19-20-18(14-22(19)12-16-7-3-1-4-8-16)15-23(24-20)13-17-9-5-2-6-10-17/h1-10,18-20H,11-15,21H2/t18-,19-,20+/m1/s1

InChI Key

HRKBYZJGIOONAC-AQNXPRMDSA-N

Isomeric SMILES

C1[C@@H]2CN(O[C@@H]2[C@H](N1CC3=CC=CC=C3)CN)CC4=CC=CC=C4

Canonical SMILES

C1C2CN(OC2C(N1CC3=CC=CC=C3)CN)CC4=CC=CC=C4

Origin of Product

United States

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